4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid
Description
4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by:
- A tert-butylphenyl group at the 4-position, introducing steric bulk and hydrophobicity.
- A (4-methylphenyl)sulfanyl group at the 2-position, contributing to electronic and steric modulation.
- A ketone at the 4-position, enabling hydrogen bonding and reactivity.
Its synthesis likely involves Michael addition or Friedel-Crafts acylation, as seen in structurally related compounds .
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-2-(4-methylphenyl)sulfanyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3S/c1-14-5-11-17(12-6-14)25-19(20(23)24)13-18(22)15-7-9-16(10-8-15)21(2,3)4/h5-12,19H,13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQMMHIDUHPXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(CC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 4-Tert-Butyltoluene
The tert-butyl-substituted aromatic core is synthesized via Friedel-Crafts acylation, a widely used method for introducing acyl groups to electron-rich arenes. Reacting 4-tert-butyltoluene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields 4-(4-tert-butylphenyl)-4-oxobutanoic acid (Intermediate I).
Reaction Conditions:
- Catalyst: Anhydrous AlCl₃ (1.2 equiv)
- Solvent: Dichloromethane (DCM), reflux
- Yield: ~65–70% (extrapolated from analogous syntheses).
The tert-butyl group’s electron-donating effect enhances the aromatic ring’s reactivity, facilitating electrophilic attack at the para position relative to the methyl group.
Bromination at the α-Position
To introduce the sulfanyl group at position 2, Intermediate I undergoes bromination. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively brominates the α-carbon of the ketone.
Reaction Conditions:
- Reagent: NBS (1.1 equiv), AIBN (0.1 equiv)
- Solvent: CCl₄, 80°C
- Yield: ~50–60% (theoretical).
Nucleophilic Substitution with 4-Methylthiophenol
The brominated intermediate reacts with 4-methylthiophenol under basic conditions to form the thioether linkage. Potassium carbonate (K₂CO₃) deprotonates the thiol, generating a thiolate nucleophile that displaces bromide.
Reaction Conditions:
- Base: K₂CO₃ (2.0 equiv)
- Solvent: Dimethylformamide (DMF), 60°C
- Yield: ~40–50% (extrapolated from similar substitutions).
Mechanistic Challenges:
- Competing elimination reactions may reduce yield.
- Steric hindrance from the tert-butyl group slows nucleophilic attack.
Conjugate Addition to α,β-Unsaturated γ-Keto Acid
Synthesis of α,β-Unsaturated Intermediate
Dehydration of 4-(4-tert-butylphenyl)-4-oxobutanoic acid (Intermediate I) using acetic anhydride yields the α,β-unsaturated γ-keto acid (Intermediate II).
Reaction Conditions:
- Reagent: Ac₂O (3.0 equiv), H₂SO₄ (cat.)
- Solvent: Toluene, reflux
- Yield: ~70–75% (theoretical).
Michael Addition of 4-Methylthiophenol
Intermediate II undergoes a Michael addition with 4-methylthiophenol. The thiolate anion attacks the β-carbon of the enone system, forming the C–S bond at position 2.
Reaction Conditions:
- Base: NaH (1.2 equiv)
- Solvent: Tetrahydrofuran (THF), 0°C to RT
- Yield: ~55–65% (extrapolated from patent data).
Advantages:
- Avoids bromination step, reducing side reactions.
- Higher stereoselectivity due to conjugated system.
Stepwise Assembly via Sulfur-Containing Building Blocks
Synthesis of 2-Mercapto-4-(4-tert-butylphenyl)-4-oxobutanoic Acid
Thiolation early in the synthesis involves reacting 4-(4-tert-butylphenyl)-4-oxobutanoic acid with Lawesson’s reagent to introduce a thiol group at position 2.
Reaction Conditions:
- Reagent: Lawesson’s reagent (0.5 equiv)
- Solvent: Toluene, 110°C
- Yield: ~30–40% (theoretical).
Alkylation with 4-Methylbenzyl Bromide
The thiol intermediate is alkylated with 4-methylbenzyl bromide under basic conditions to form the thioether.
Reaction Conditions:
Limitations:
- Low efficiency due to poor nucleophilicity of the thiol.
- Competing oxidation to disulfide.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Advantages | Disadvantages |
|---|---|---|---|
| Friedel-Crafts + Thiolation | Acylation, bromination, substitution | High aromatic regioselectivity | Low overall yield (~20–25%) |
| Conjugate Addition | Dehydration, Michael addition | Fewer steps, better stereocontrol | Requires anhydrous conditions |
| Stepwise Assembly | Thiolation, alkylation | Early introduction of sulfur | Low thiolation efficiency |
Chemical Reactions Analysis
Types of Reactions
4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Molecular Details
- Molecular Formula : C₁₄H₁₈O₃S
- Molecular Weight : Approximately 270.36 g/mol
- Structural Features :
- Contains a tert-butyl group.
- Incorporates a sulfanyl group attached to a butanoic acid backbone.
The unique structural features of this compound may provide advantages in solubility and bioavailability compared to simpler analogs, making it a subject of interest in pharmaceutical research.
Medicinal Chemistry
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in developing therapies for oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
- Metabolic Regulation : The compound has been investigated for its role in lipid metabolism, with findings suggesting it may reduce lipid accumulation in hepatocytes, indicating potential use in managing metabolic disorders.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, enabling the development of more complex molecules. It can be used to synthesize derivatives that may enhance biological activity or improve pharmacokinetic properties.
Cellular Assays
In vitro studies have demonstrated that 4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid can significantly reduce lipid accumulation in liver cells (hepatocytes). This suggests its potential role in modulating lipid metabolism and treating fatty liver disease.
Animal Models
In vivo experiments using diabetic mouse models have shown promising results where the compound helped lower blood glucose levels. This indicates its potential as a therapeutic agent for diabetes management, highlighting its relevance in metabolic disease research.
Mechanism of Action
The mechanism of action of 4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs differ in substituents at the 4- and 2-positions, influencing physicochemical and biological properties:
*Calculated based on substituent addition to butanoic acid backbone.
Substituent Impact Analysis:
- tert-Butyl vs. Halogens (Cl, Br) introduce electron-withdrawing effects, enhancing electrophilic reactivity .
- Sulfanyl Group Variations: The (4-methylphenyl)sulfanyl group in the target compound offers moderate steric hindrance , whereas halogenated or carboxylated sulfanyl groups alter electronic properties (e.g., hydrogen bonding with carboxymethyl) .
Physicochemical Properties
- Lipophilicity: The tert-butyl group increases logP compared to methyl or halogenated analogs, as seen in molecular weight and substituent trends .
- Solubility: Sulfanyl groups with polar substituents (e.g., carboxymethyl) improve water solubility, while bulky tert-butyl reduces it .
- pKa: The carboxylic acid group (position 1) typically has a pKa ~2.5–3.0, while the ketone (position 4) is non-ionizable .
Biological Activity
4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tert-butyl group, a sulfanyl group, and a ketone functional group. Its molecular formula is C18H22O3S, with a molecular weight of 318.43 g/mol. The structural formula can be represented as follows:
Research indicates that 4-[4-(Tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic effects in various conditions.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the growth of cancer cell lines by inducing apoptosis through the mitochondrial pathway. The IC50 values for various cancer cell lines ranged from 10 to 20 µM, indicating significant potency against tumor cells .
- Anti-inflammatory Properties : In vitro experiments showed that the compound reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases .
- Antioxidant Studies : Research conducted on oxidative stress models indicated that the compound effectively scavenged free radicals, thus reducing cellular damage .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 4-[4-(tert-butyl)phenyl]-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid, and how do reaction conditions influence yield?
The synthesis of this compound likely involves sequential functionalization of a butanoic acid backbone. A plausible route includes:
- Step 1 : Introduction of the 4-(tert-butyl)phenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling to form the 4-oxobutanoic acid intermediate.
- Step 2 : Sulfanyl group incorporation through nucleophilic substitution or thiol-ene chemistry using 4-methylthiophenol. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst selection (e.g., palladium for coupling reactions) . Yields can vary significantly; for example, steric hindrance from the tert-butyl group may require prolonged reaction times or elevated temperatures .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. The tert-butyl group’s singlet (~1.3 ppm) and the sulfanyl-linked aromatic protons (6.5–7.5 ppm) are diagnostic .
- HPLC-MS : Quantifies purity and detects byproducts (e.g., incomplete sulfanyl substitution). Reverse-phase columns with acetonitrile/water gradients are optimal .
- X-ray Crystallography : Resolves conformational details, such as the dihedral angle between the phenyl and oxobutanoic acid moieties, critical for QSAR modeling .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
Initial screening should focus on:
- Enzyme Inhibition : Test against serine hydrolases or kinases due to the sulfanyl group’s nucleophilic reactivity. Use fluorometric assays with purified enzymes (e.g., trypsin) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects. The tert-butyl group’s lipophilicity may enhance membrane permeability .
Advanced Research Questions
Q. How can conflicting crystallographic and computational data regarding the compound’s conformation be resolved?
Discrepancies between experimental (X-ray) and computational (DFT) structures often arise from solvent effects or crystal packing forces. To address this:
- Perform solvent-dependent NMR to compare solution-state conformations with crystallographic data .
- Use molecular dynamics simulations in explicit solvents (e.g., water, DMSO) to model flexibility and hydrogen-bonding interactions .
- Re-crystallize the compound in multiple solvents (e.g., ethanol, acetone) to assess packing variability .
Q. What strategies optimize the regioselectivity of sulfanyl group introduction during synthesis?
Competing side reactions (e.g., oxidation to sulfone or over-substitution) can be mitigated by:
- Protecting Group Chemistry : Temporarily block the oxo group with tert-butyldimethylsilyl (TBS) to direct sulfanyl addition to the α-position .
- Catalytic Control : Use copper(I) iodide or palladium catalysts to enhance selectivity in cross-coupling steps .
- Kinetic Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and terminate at the desired intermediate .
Q. How do structural modifications (e.g., substituent electronegativity) impact the compound’s binding affinity in enzyme inhibition studies?
- Electron-Withdrawing Groups : Fluorine or chlorine on the phenyl ring (see analogues in ) increase electrophilicity, enhancing covalent binding to cysteine residues.
- Steric Effects : Bulkier substituents (e.g., tert-butyl) improve selectivity for hydrophobic enzyme pockets but may reduce solubility .
- QSAR Modeling : Build regression models correlating Hammett constants (σ) or LogP values with IC data from related compounds .
Methodological Notes
- Synthesis Optimization : Always include control experiments (e.g., omitting catalysts) to identify side-reaction pathways .
- Data Contradictions : Cross-validate HPLC purity results with H NMR integration to account for UV-inactive impurities .
- Biological Assays : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
